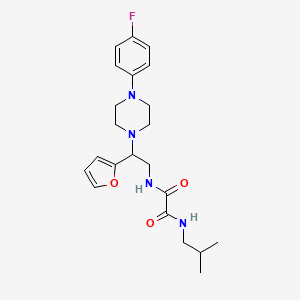
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide is a useful research compound. Its molecular formula is C22H29FN4O3 and its molecular weight is 416.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its central nervous system activity.
- Fluorophenyl Group : Influences electronic properties and biological interactions.
- Furan Ring : Adds to the compound's reactivity and potential biological activity.
- Oxalamide Functional Group : Associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 425.47 g/mol |
| CAS Number | 877632-15-0 |
FPEPO is hypothesized to exert its effects through multiple pathways:
- Tyrosinase Inhibition : Similar compounds have shown promise as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in treating hyperpigmentation disorders .
- Neuropharmacological Effects : The piperazine moiety suggests potential for neuroprotective and analgesic effects, making it a candidate for further investigation in neurological disorders.
Tyrosinase Inhibition
Research has indicated that derivatives of piperazine, particularly those containing fluorophenyl substitutions, exhibit significant inhibitory activity against tyrosinase. For example, a related compound demonstrated an IC50 value of 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that FPEPO could also possess strong tyrosinase inhibitory properties.
Neuroprotective Potential
Studies exploring the neuropharmacological effects of piperazine derivatives have highlighted their potential in treating conditions such as depression and anxiety. The structural characteristics of FPEPO may enhance its affinity for neurotransmitter receptors, leading to improved therapeutic outcomes.
Case Studies
- Antimelanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that compounds similar to FPEPO can inhibit melanin synthesis without cytotoxicity, suggesting a favorable safety profile for cosmetic applications .
- CNS Activity : The neuropharmacological profile has been evaluated in animal models, showing promising results in reducing anxiety-like behaviors and enhancing cognitive functions.
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-16(2)14-24-21(28)22(29)25-15-19(20-4-3-13-30-20)27-11-9-26(10-12-27)18-7-5-17(23)6-8-18/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZCKVKOGEJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














